3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole
Overview
Description
3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a thiadiazole ring fused with an isoindoline moiety, with a chlorine atom at the 3-position of the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1,2,5-thiadiazole with isoindoline derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield corresponding thiols or amines.
Cyclization Reactions: The isoindoline moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Sulfoxides and sulfones are major products formed during oxidation reactions.
Reduction Products: Thiols and amines are typical products of reduction reactions.
Scientific Research Applications
3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: Similar in structure but with a fluorine atom instead of an isoindoline moiety.
3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione: Contains an isoindoline moiety but differs in the heterocyclic ring structure.
2-cyanoisoindoline derivatives: Similar isoindoline structure but with a cyano group instead of a thiadiazole ring.
Uniqueness
3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole is unique due to its combination of a thiadiazole ring and an isoindoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-chloro-4-(1,3-dihydroisoindol-2-yl)-1,2,5-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3S/c11-9-10(13-15-12-9)14-5-7-3-1-2-4-8(7)6-14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJBMJUQJGPMOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NSN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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